2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine moiety, which is further connected to a pyrazole ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring:
Synthesis of the piperidine moiety: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling of the pyrazole and piperidine rings: This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Attachment of the pyrimidine ring: The final step involves the nucleophilic substitution reaction between the piperidine derivative and a halogenated pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its interaction with a natural ligand, thereby modulating a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine
- **2-({1-[3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine
- **2-({1-[3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine
Uniqueness
The uniqueness of 2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}methoxy)pyrimidine lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-26-19(13-18(25-26)16-3-5-17(22)6-4-16)20(28)27-11-7-15(8-12-27)14-29-21-23-9-2-10-24-21/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHZILSYCKFJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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